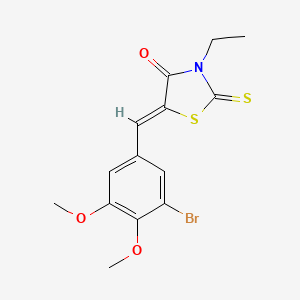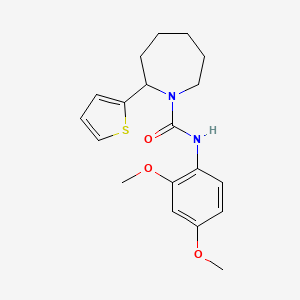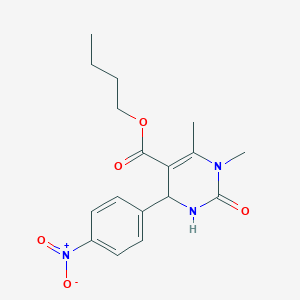
5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as BDMT, is a thiazolidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. BDMT is a yellow crystalline solid that is synthesized using a multistep process.
作用機序
The mechanism of action of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. This compound has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits potent antioxidant and anti-inflammatory properties. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, this compound has been shown to have a positive effect on the immune system by modulating the production of cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of using 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent pharmacological activity. This compound exhibits a wide range of pharmacological effects, making it a versatile tool for studying various biological processes. However, one of the main limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer this compound to cells or animals in a controlled manner.
将来の方向性
There are several future directions for research on 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of novel analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of this compound. Furthermore, this compound could be investigated for its potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases. Finally, this compound could be studied for its potential applications in materials science, including its use as a photochromic material and as a molecular switch.
Conclusion
In conclusion, this compound is a thiazolidine derivative that exhibits potent pharmacological activity and has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The synthesis of this compound involves a multistep process that requires several chemical reagents and solvents. This compound has been extensively studied for its potential applications in medicinal chemistry and biochemistry, and several studies have demonstrated its potent antioxidant, anti-inflammatory, and anticancer properties. However, further research is needed to fully understand the molecular mechanisms underlying the pharmacological effects of this compound and to develop novel analogs with improved pharmacological properties.
合成法
The synthesis of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves a multistep process that requires several chemical reagents and solvents. The first step involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of piperidine to yield 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethylrhodanine. The second step involves the reaction of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethylrhodanine with thioacetic acid in the presence of ethanol to yield this compound (this compound). The overall yield of this compound is approximately 60%.
科学的研究の応用
5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry and biochemistry. Several studies have demonstrated that this compound exhibits potent antioxidant, anti-inflammatory, and anticancer properties. This compound has also been shown to have a positive effect on the immune system and can be used as an immunomodulatory agent. Furthermore, this compound has been investigated for its potential applications in materials science, including its use as a photochromic material and as a molecular switch.
特性
IUPAC Name |
(5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S2/c1-4-16-13(17)11(21-14(16)20)7-8-5-9(15)12(19-3)10(6-8)18-2/h5-7H,4H2,1-3H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAQPZVESJVYII-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OC)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OC)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(4-fluorobenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5055730.png)
![ethyl [3-(4-nitrophenyl)-2,5-dioxo-1-pyrrolidinyl]acetate](/img/structure/B5055735.png)
![ethyl 1-(2-hydroxyethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5055738.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B5055741.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(4-nitrophenoxy)-2-propanol](/img/structure/B5055747.png)


![N-(3-methoxyphenyl)-3-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B5055777.png)
![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055787.png)
![1-{2-[2-(4-bromophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5055802.png)
![5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5055803.png)
acetonitrile](/img/structure/B5055808.png)

![5-{[(4-methoxy-2-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055824.png)
